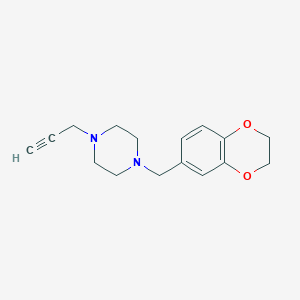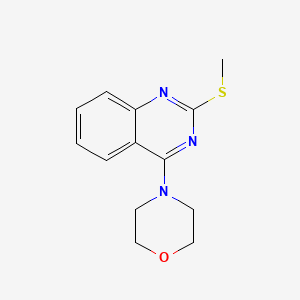![molecular formula C17H25N3O4S B2911724 [4-(3,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone CAS No. 713096-44-7](/img/structure/B2911724.png)
[4-(3,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “[4-(3,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone” appears to contain a piperazine ring and a morpholine ring, both of which are common structures in medicinal chemistry due to their ability to form hydrogen bonds with biological targets . The presence of the benzenesulfonyl group could potentially make this compound a good leaving group or electrophile in chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, contains a piperazine ring and a morpholine ring, both of which are heterocyclic structures. It also contains a benzenesulfonyl group attached to the piperazine ring .Chemical Reactions Analysis
The reactivity of this compound could be quite complex due to the presence of multiple functional groups. The piperazine and morpholine rings could potentially undergo substitution reactions, while the benzenesulfonyl group could act as a leaving group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the piperazine and morpholine rings could potentially increase its solubility in water, while the benzenesulfonyl group could potentially increase its reactivity .Aplicaciones Científicas De Investigación
Neurotoxicity and Behavioral Effects
B4 has been investigated for its neurotoxic potential. In a novel study, researchers examined its impact on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain of rainbow trout alevins (Oncorhynchus mykiss). AchE is a crucial enzyme involved in neurotransmission, and alterations in its activity can lead to behavioral changes and impaired survival. B4’s effects on swimming behavior and oxidative stress were also assessed .
Antibacterial Activity
Pyrazolines, including B4, have demonstrated antibacterial properties. Reports suggest that B4 may inhibit bacterial growth, making it a potential candidate for developing new antimicrobial agents .
Antifungal Potential
B4’s antifungal activity has been explored. While further research is needed, its structural features make it an interesting compound for investigating fungal inhibition .
Antiparasitic Applications
The pyrazoline scaffold has shown promise as an antiparasitic agent. B4’s potential in combating parasites warrants further investigation, especially given the global health impact of parasitic infections .
Anti-Inflammatory Properties
Inflammation plays a role in various diseases. B4’s anti-inflammatory effects have been studied, and it may offer therapeutic benefits in managing inflammatory conditions .
Antioxidant and Antitumor Activities
Oxidative stress contributes to disease development, and antioxidants are crucial for maintaining cellular health. B4’s antioxidant properties make it an interesting candidate for further evaluation. Additionally, its potential antitumor effects are worth exploring .
Propiedades
IUPAC Name |
[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-14-3-4-16(13-15(14)2)25(22,23)20-7-5-18(6-8-20)17(21)19-9-11-24-12-10-19/h3-4,13H,5-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHMSFPPOGGODX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



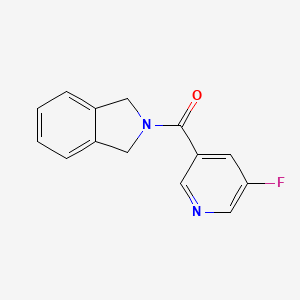

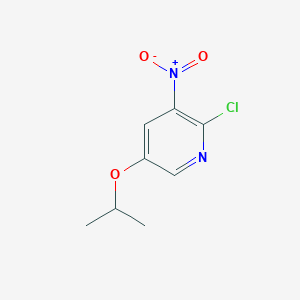

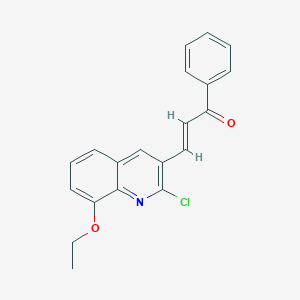
![N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-2-fluoropyridine-4-carboxamide](/img/structure/B2911651.png)
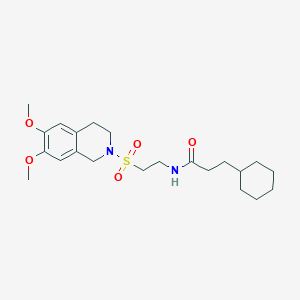
![ethyl 4-(3-isobutyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2911654.png)


